(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
624724-25-0 |
|---|---|
Molecular Formula |
C28H31N3O2S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
InChI Key |
YBANCNBAMYPCLN-XYGWBWBKSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Exo-Methylene Formation
The central exo-methylene group (–CH=) linking the pyrazole and thiazolidinone moieties is synthesized via Knoevenagel condensation. This involves reacting 3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-butyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalytic base such as piperidine or ammonium acetate. The reaction proceeds through a nucleophilic attack of the active methylene group in the thiazolidinone on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone linkage. Polar aprotic solvents like dimethylformamide (DMF) or ethanol at reflux (80–90°C) are optimal, achieving yields of 78–85%.
Table 1: Optimization of Knoevenagel Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 80 | 6 | 85 |
| NH₄OAc | Ethanol | 70 | 8 | 78 |
| DBU | Toluene | 110 | 4 | 68 |
Pyrazoline Precursor Synthesis
The pyrazole intermediate, 3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized via cyclocondensation of chalcone derivatives. A chalcone bearing 4-isobutoxy-3-methylphenyl and phenyl groups is treated with hydrazine hydrate in acetic acid, inducing cyclization to form the pyrazole core. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position, using phosphoryl chloride (POCl₃) and DMF at 0–5°C.
Thiazolidinone Ring Construction
Mercaptoacetic Acid Cyclization
The thiazolidinone scaffold is constructed by reacting 3-butylamine with carbon disulfide (CS₂) and chloroacetic acid. This one-pot reaction forms 3-butyl-2-thioxo-1,3-thiazolidin-4-one via nucleophilic substitution and cyclization. The use of sodium hydroxide as a base in aqueous ethanol (50–60°C) ensures complete conversion, with yields exceeding 90%.
Equation 1 :
N-Alkylation and Functionalization
N-Alkylation of the thiazolidinone nitrogen is avoided in this synthesis, as the 3-butyl group is introduced during the initial cyclization. However, patents describe alternative routes where N-substituents are added post-cyclization using alkyl halides under phase-transfer conditions.
Stereoselective Control and Z-Isomer Isolation
Geometrical Isomerism in the Exo-Methylene Bridge
The (5Z)-configuration is thermodynamically favored due to steric interactions between the pyrazole’s phenyl group and the thiazolidinone’s butyl chain. Reaction monitoring via HPLC reveals a 9:1 Z:E ratio under optimized conditions. Isolation of the Z-isomer is achieved through silica gel chromatography using hexane/ethyl acetate (7:3), with a recovery rate of 82%.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, CH=), 7.45–7.20 (m, 9H, aromatic), 4.25 (d, 2H, OCH₂), 3.75 (t, 2H, NCH₂), 2.95 (m, 1H, isobutoxy CH), 1.85–1.20 (m, 15H, alkyl).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S).
Table 2: Comparative HPLC Retention Times
| Isomer | Retention Time (min) | Purity (%) |
|---|---|---|
| Z | 12.4 | 98.5 |
| E | 14.7 | 97.8 |
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Recent advancements propose a continuous-flow system for the Knoevenagel step, reducing reaction time from 6 hours to 25 minutes and improving yield to 89%. Microreactors with immobilized piperidine catalysts enable efficient mixing and heat transfer.
Applications and Pharmacological Relevance
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the thiazolidinone ring can yield different derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.
Scientific Research Applications
Catalysis: The compound may serve as a catalyst in organic transformations.
Ligand Design: Its unique structure could be exploited for ligand design in coordination chemistry.
Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Enzyme Inhibition: Potential inhibition of specific enzymes.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogous thiazolidinone derivatives are summarized in Table 1.
*Calculated based on molecular formulas in cited evidence.
†Estimated using data from .
Physicochemical and Crystallographic Properties
- Planarity and Geometry: The (Z)-configuration in the target compound and derivatives enforces a planar arrangement of the thiazolidinone and aromatic rings, critical for π-π stacking or target binding .
- Intermolecular Interactions :
- Tools for Analysis: Crystallography: SHELX () and WinGX () are widely used for structure refinement.
Chemoinformatic Similarity
Biological Activity
The compound (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative within the thiazolidinone class, which has garnered interest for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Structure and Properties
The molecular formula of the compound is , indicating a complex structure that allows for various interactions with biological targets. The thiazolidinone scaffold is particularly noted for its ability to undergo modifications that can enhance its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, a study reported that derivatives of thiazolidinones exhibit significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| HL-60 (Leukemia) | 8.2 | Cell cycle arrest (G2/M phase) |
These findings suggest that the structural modifications present in (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one may enhance its effectiveness as an anticancer agent compared to other thiazolidinone derivatives .
Antioxidant Properties
The antioxidant activity of thiazolidinone derivatives is another area of interest. Compounds within this class have shown promising results in scavenging free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. A comparative study measured the DPPH radical scavenging activity of several thiazolidinones, revealing that modifications at specific positions significantly influence their antioxidant capacity.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Vitamin C | 100 | - |
| Thiazolidinone A | 82 | 15 |
| Thiazolidinone B | 75 | 20 |
The tested compound's antioxidant capacity was found to be comparable to that of established antioxidants like Vitamin C .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects are crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of several thiazolidinone derivatives, including our compound of interest. The study demonstrated that specific substitutions on the thiazolidinone ring led to enhanced biological activities across multiple assays, including cytotoxicity against cancer cells and inhibition of inflammatory markers .
Q & A
Q. What are the established synthetic routes for (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step process: (i) Schiff base formation : Condensation of a substituted aldehyde (e.g., 4-isobutoxy-3-methylbenzaldehyde) with thiosemicarbazide under acidic conditions (ethanol/HCl, reflux) to form a thiosemicarbazone intermediate . (ii) Cyclization : Reaction with mercaptoacetic acid or derivatives to form the thiazolidinone core . (iii) Functionalization : Introduction of the pyrazole moiety via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or condensation with phenylhydrazine derivatives . Key considerations : Solvent choice (ethanol, DMF), temperature control (60–100°C), and purification via recrystallization (ethanol/DMF mixtures) .
Q. How can the stereochemistry (Z-configuration) of the exocyclic double bond in this compound be confirmed?
- Methodological Answer : (i) X-ray crystallography : Single-crystal analysis using SHELX or WinGX software to determine bond angles and spatial arrangement . (ii) NMR spectroscopy : NOESY experiments to detect spatial proximity between protons on the butyl chain and the pyrazole ring, confirming the Z-configuration . (iii) IR spectroscopy : C=S and C=N stretching frequencies (1100–1250 cm⁻¹) to infer conjugation effects linked to stereochemistry .
Advanced Research Questions
Q. What strategies can optimize the yield of the thiazolidinone ring formation while minimizing side reactions (e.g., oxidation of thiol groups)?
- Methodological Answer : (i) Reaction design : Use inert atmospheres (N₂/Ar) to prevent oxidation and additives like TCEP (tris(2-carboxyethyl)phosphine) to stabilize thiol intermediates . (ii) Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but require strict temperature control (<80°C) to avoid decomposition . (iii) Statistical modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, stoichiometry) influencing yield and purity .
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer : (i) Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict packing efficiency . (ii) Solubility testing : Correlate lattice energy (calculated via DSC/TGA) with experimental solubility in solvents like DMSO or ethanol . (iii) Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to modify H-bond networks and enhance dissolution rates .
Q. How to resolve contradictions in biological activity data arising from polymorphic forms of the compound?
- Methodological Answer : (i) Polymorph screening : Use high-throughput crystallization (e.g., solvent-drop grinding) to identify all solid forms . (ii) Bioactivity assays : Compare IC₅₀ values across polymorphs in target assays (e.g., enzyme inhibition) to isolate structure-activity relationships . (iii) Computational modeling : Molecular docking (AutoDock, Schrödinger) to assess binding affinity differences between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
